molecular formula C7H17NO2 B195914 1,1-Diethoxy-N,N-dimethylmethanamine CAS No. 1188-33-6

1,1-Diethoxy-N,N-dimethylmethanamine

Cat. No.: B195914
CAS No.: 1188-33-6
M. Wt: 147.22 g/mol
InChI Key: BWKAYBPLDRWMCJ-UHFFFAOYSA-N
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Description

Contextualization within Organic Synthesis and Chemical Reagent Classification

1,1-Diethoxy-N,N-dimethylmethanamine, a member of the amide acetal (B89532) class of compounds, serves as a versatile and important reagent in the field of organic synthesis. epa.govchemicalbook.com It is primarily classified as a C1 building block, meaning it is a reagent that can contribute a single carbon atom to a molecule during a chemical reaction. benthamdirect.com Its utility stems from its capacity to undergo condensation reactions with compounds containing acidic methyl and methylene (B1212753) groups. benthamdirect.com

The chemical structure of this compound features two key reactive sites: a partially positive carbon atom that acts as an electrophile and a partially negative nitrogen atom that behaves as a nucleophile. This duality allows it to react with a wide array of organic functional groups. researchgate.netpublish.csiro.au In synthetic chemistry, it is widely employed as a formylating and methylating agent. chemicalbook.comwenxuecity.com It is particularly valuable in the construction of heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles, where it facilitates the annulation of these ring systems. benthamdirect.comresearchgate.net The reaction of this reagent with active methylene compounds smoothly yields vinylogous amides, commonly known as enaminones, which are themselves valuable intermediates for further chemical transformations. wenxuecity.com

Historical Development and Initial Research Contributions

The foundational research on amide acetals, including the diethyl derivative, was pioneered by the research group of Hellmut Bredereck. wenxuecity.com Their initial work laid the groundwork for the synthesis of N,N-Dimethylformamide dimethyl acetal, a closely related compound. The synthesis involved the O-methylation of dimethylformamide using dimethyl sulfate (B86663), followed by a reaction with sodium methoxide (B1231860). wenxuecity.com This early research established the methods for creating these types of reagents and opened the door for their broader application in organic chemistry. Over time, these compounds, including this compound, became recognized for their utility as formylating and methylating agents for a variety of organic molecules like carboxylic acids, phenols, amines, and thiols. chemicalbook.comwenxuecity.com

Synonymous Reagents and Their Academic Interrelation (e.g., N,N-Dimethylformamide Diethyl Acetal, Bredereck's Reagent)

This compound is frequently referred to in academic literature and chemical catalogs by several synonymous names, most commonly as N,N-Dimethylformamide diethyl acetal (DMF-DEA). oakwoodchemical.comchemspider.comalfachemch.com

A closely related and often compared reagent is N,N-Dimethylformamide dimethyl acetal (DMF-DMA). nih.govsigmaaldrich.com Both DMF-DEA and DMF-DMA are versatile C1 building blocks used for similar purposes, such as the formation of enamines and the synthesis of heterocycles. benthamdirect.comresearchgate.net

Another significant reagent in this class is Bredereck's Reagent , which is chemically known as tert-butoxybis(dimethylamino)methane. researchgate.netguidechem.comenamine.net While not a direct synonym, it is academically and functionally interrelated. Bredereck's Reagent is also a powerful aminomethylenating agent used for the formylation of CH-acidic compounds. enamine.netthieme-connect.com In many synthetic applications, Bredereck's reagent is considered more reactive than the dimethyl and diethyl acetals of N,N-dimethylformamide. researchgate.net The enhanced reactivity is attributed to the fact that during the reaction, it generates a tert-butoxide ion, which is a stronger base than the methoxide or ethoxide ions liberated by DMF-DMA or DMF-DEA, respectively. This can lead to better yields or allow reactions with less acidic substrates to proceed efficiently. researchgate.net

Interactive Data Table: Properties of this compound

Property Value
CAS Number 1188-33-6 epa.govoakwoodchemical.com
Molecular Formula C7H17NO2 epa.govoakwoodchemical.com
Molecular Weight 147.22 g/mol epa.gov
Boiling Point 130-133 °C oakwoodchemical.com
Density 0.859 g/mL oakwoodchemical.com
Refractive Index 1.4 oakwoodchemical.com

| Appearance | Colorless or yellowish transparent liquid alfachemch.com |

Interactive Data Table: Comparison of Related Reagents

Reagent Name Common Abbreviation Chemical Name Key Feature
N,N-Dimethylformamide Diethyl Acetal DMF-DEA This compound oakwoodchemical.com Versatile C1 building block. benthamdirect.com
N,N-Dimethylformamide Dimethyl Acetal DMF-DMA 1,1-Dimethoxy-N,N-dimethylmethanamine nih.gov Closely related to DMF-DEA, used for formylation and heterocycle synthesis. researchgate.net

Table of Compounds Mentioned

Compound Name
This compound
N,N-Dimethylformamide diethyl acetal
Bredereck's Reagent
tert-Butoxybis(dimethylamino)methane
N,N-Dimethylformamide
Dimethyl sulfate
Sodium methoxide
N,N-Dimethylformamide dimethyl acetal
Pyridine (B92270)
Pyrimidine (B1678525)
Pyrrole (B145914)
Carboxylic acids
Phenols
Amines

Properties

IUPAC Name

1,1-diethoxy-N,N-dimethylmethanamine
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InChI

InChI=1S/C7H17NO2/c1-5-9-7(8(3)4)10-6-2/h7H,5-6H2,1-4H3
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InChI Key

BWKAYBPLDRWMCJ-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(N(C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H17NO2
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DSSTOX Substance ID

DTXSID5061584
Record name Methanamine, 1,1-diethoxy-N,N-dimethyl-
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Molecular Weight

147.22 g/mol
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Physical Description

Clear light yellow liquid; [Sigma-Aldrich MSDS]
Record name N,N-Dimethylformamide diethyl acetal
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CAS No.

1188-33-6
Record name Dimethylformamide diethyl acetal
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Record name Dimethylformamide diethylacetal
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Record name Methanamine, 1,1-diethoxy-N,N-dimethyl-
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Record name Methanamine, 1,1-diethoxy-N,N-dimethyl-
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Record name 1,1-diethoxytrimethylamine
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Record name DIMETHYLFORMAMIDE DIETHYLACETAL
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Synthetic Methodologies and Precursor Chemistry of 1,1 Diethoxy N,n Dimethylmethanamine

Established Synthetic Pathways and Foundational Procedures

The traditional syntheses of 1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-dimethylformamide diethyl acetal (B89532), rely on well-established reactions in organic chemistry. These methods often utilize readily available precursors and have been foundational in providing access to this versatile compound.

One of the most common and long-standing methods involves the reaction of N,N-dimethylformamide (DMF) with an electrophilic alkylating agent, followed by treatment with an alkoxide. A typical procedure involves the initial reaction of DMF with dimethyl sulfate (B86663) to form an intermediate iminium salt. This salt is subsequently reacted with sodium ethoxide, generated in situ from sodium and ethanol (B145695), to yield the desired this compound. A patent describes a similar two-step synthesis for the analogous dimethyl acetal, where N,N-dimethylformamide is first reacted with dimethyl sulfate to generate an imino-complex, which is then reacted with solid sodium methoxide (B1231860) dispersed in an organic solvent. acs.org This process can be adapted for the diethyl acetal by substituting sodium ethoxide for sodium methoxide. The reaction temperature for the second step is typically kept low, for instance between 20-30°C, to control the reaction. acs.org

Another foundational approach is the reaction of a Vilsmeier-type reagent with a suitable alkoxide. The Vilsmeier reagent, a chloroiminium salt, can be prepared from DMF and an acid chloride like phosgene (B1210022) or oxalyl chloride. This intermediate is then reacted with sodium ethoxide to produce the final product. A described synthesis for the dimethyl acetal involves reacting the Vilsmeier reagent with sodium methoxide, which can be analogously applied to the diethyl acetal with a reported yield of 55% for the dimethyl variant. chemicalbook.com

A third established pathway involves the reaction of chloroform (B151607) with a secondary amine and a sodium alkoxide. For the synthesis of the related N,N-diethylformamide diethyl acetal, a 32% yield is reported when chloroform is refluxed with sodium ethoxide and diethylamine. sciencemadness.org A similar approach using dimethylamine (B145610) would be expected to produce this compound.

The direct reaction of N,N-dimethylformamide with triethyl orthoformate can also be employed, often in the presence of an acid catalyst to facilitate the acetal exchange.

These established methods, while effective, often involve the use of hazardous reagents and can generate significant waste, prompting the development of more refined and environmentally conscious strategies.

Table 1: Comparison of Established Synthetic Pathways

Synthetic PathwayPrecursorsReagentsTypical Conditions
From N,N-Dimethylformamide and Alkylating AgentN,N-Dimethylformamide, EthanolDimethyl Sulfate, SodiumFormation of iminium salt, followed by reaction with sodium ethoxide.
From Vilsmeier ReagentN,N-DimethylformamidePhosgene or Oxalyl Chloride, Sodium EthoxideFormation of chloroiminium salt, followed by reaction with sodium ethoxide.
From Chloroform and AmineChloroform, DimethylamineSodium EthoxideReflux conditions.
From N,N-Dimethylformamide and OrthoformateN,N-DimethylformamideTriethyl OrthoformateAcid catalysis.

Advanced Synthetic Strategies and Methodological Refinements

In an effort to improve upon the foundational procedures, advanced synthetic strategies have been developed. These refinements often focus on increasing yields, simplifying purification processes, and utilizing less hazardous materials.

One significant advancement is the use of transacetalization. This method involves the reaction of a more readily available acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), with ethanol in the presence of an acid catalyst. This equilibrium-driven reaction can be pushed towards the formation of the desired diethyl acetal by using an excess of ethanol or by removing the methanol (B129727) byproduct. A similar strategy has been successfully employed for the synthesis of N,N-dimethylformamide di-tert-butyl acetal from DMF-DMA. nih.gov

The use of phase transfer catalysts (PTCs) represents another refinement. In the synthesis of the analogous dimethyl acetal, the use of PTCs like tetrabutylammonium (B224687) bromide in conjunction with a copper catalyst (cuprous iodide) has been shown to improve yields to as high as 86.8%. dst.gov.in This approach can be applied to the synthesis of the diethyl acetal, potentially leading to milder reaction conditions and improved efficiency.

Methodological refinements also include the optimization of solvent systems. Patents for the synthesis of DMF-DMA describe the use of non-polar organic solvents like isoparaffin, solvent naphtha, or white oil, which can facilitate product isolation and improve yields to over 85%. google.com The choice of solvent can influence the reaction rate and the ease of separation of the final product.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating organic reactions. While not specifically detailed for this compound, its application in related syntheses, such as the preparation of enaminones using DMF-DMA, suggests its potential for significantly reducing reaction times and improving energy efficiency in the synthesis of the target compound. sigmaaldrich.com

Table 2: Advanced Synthetic Strategies and Refinements

StrategyDescriptionPotential Advantages
TransacetalizationReaction of a pre-formed acetal (e.g., DMF-DMA) with a different alcohol (ethanol).Utilizes a more readily available starting material; can be driven to completion.
Phase Transfer CatalysisUse of a catalyst to facilitate the transfer of reactants between immiscible phases.Milder reaction conditions, improved yields, potentially simpler work-up.
Optimized Solvent SystemsSelection of specific non-polar solvents to improve reaction efficiency and product isolation.Higher yields, easier purification.
Microwave-Assisted SynthesisUse of microwave irradiation to heat the reaction mixture.Drastically reduced reaction times, potential for higher yields and cleaner reactions.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce environmental impact and improve safety. While specific green methodologies for the synthesis of this compound are not extensively documented, general approaches in amide and acetal synthesis can be applied.

A key area of development is the use of more environmentally benign solvents. Traditional solvents like toluene (B28343) can be replaced with greener alternatives such as cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (B130290) (2-MeTHF). mdpi.com These solvents are derived from renewable resources and have a lower environmental impact. In acetal synthesis, the use of these solvents in combination with heterogeneous acid catalysts under Dean-Stark conditions has proven effective. mdpi.com

The development of catalytic systems that are more sustainable is another important aspect. The use of solid-supported catalysts, such as ammonium (B1175870) salts on silica, offers advantages in terms of catalyst recovery and reuse, reducing waste and cost. mdpi.com Enzymatic catalysis, for instance using lipases like Candida antarctica lipase (B570770) B (CALB), has been successfully applied to amide bond formation and could potentially be adapted for the synthesis of amide acetals under mild conditions. nih.gov

Another green approach involves the development of atom-economical reactions that maximize the incorporation of all starting materials into the final product. One-pot, multi-component reactions are a prime example of this strategy. For instance, a three-component reaction for the synthesis of N-substituted aminomethylenebisphosphonic acids utilizes triethyl orthoformate, an amine, and diethyl phosphite (B83602) in a single step. mdpi.com Exploring similar one-pot strategies for this compound could significantly reduce waste and improve efficiency.

Furthermore, the use of photocatalysis is a rapidly advancing area in green chemistry. A recently developed method for amide synthesis from alcohols utilizes a Covalent Organic Framework (COF) as a photocatalyst under red light irradiation, offering a sustainable and efficient alternative to traditional methods. dst.gov.in The application of such technologies to the synthesis of amide acetals could revolutionize their production.

Table 3: Potential Green Chemistry Approaches

Green Chemistry PrincipleApplication in Synthesis
Use of Greener SolventsReplacing traditional solvents with bio-based alternatives like CPME or 2-MeTHF. mdpi.com
CatalysisEmploying recyclable heterogeneous catalysts or biocatalysts like lipases. nih.govmdpi.com
Atom EconomyDesigning one-pot, multi-component reactions to minimize waste. mdpi.com
Use of Renewable FeedstocksExploring routes that utilize bio-derived starting materials.
Energy EfficiencyUtilizing energy-efficient techniques like microwave or photocatalysis. dst.gov.insigmaaldrich.com

Reaction Mechanisms and Mechanistic Studies of 1,1 Diethoxy N,n Dimethylmethanamine Mediated Transformations

Fundamental Reaction Pathways and Proposed Intermediates

1,1-Diethoxy-N,N-dimethylmethanamine, also known as N,N-Dimethylformamide diethyl acetal (B89532) (DMF-DEA), is a versatile C1 building block primarily utilized for the formylation and aminomethylenation of active methylene (B1212753) and methyl groups. researchgate.netguidechem.com Its reactivity stems from its ability to act as an electrophilic source of a dimethylaminomethylene group.

The fundamental reaction pathway involves the condensation of DMF-DEA with a compound containing an acidic proton (a CH-acidic moiety). The reaction is believed to proceed through the initial attack of the carbanion (formed from the active methylene compound) on the central carbon atom of DMF-DEA. This is followed by the elimination of one molecule of ethanol (B145695) to form an intermediate alkoxy-enamine. Subsequent elimination of a second molecule of ethanol or dimethylamine (B145610) leads to the formation of a stable vinylogous amide or urethane, commonly referred to as an enamine or enaminone. wikipedia.orgenamine.net

General Reaction Pathway:

Where Z¹ and Z² are electron-withdrawing groups.

Role as a Condensing Agent and Alkylation Reagent

The primary role of this compound in organic synthesis is as a powerful condensing agent. sigmaaldrich.com It facilitates the formation of carbon-carbon bonds by reacting with a wide array of CH-acidic compounds, including ketones, esters, nitriles, and nitroalkanes. enamine.netsigmaaldrich.com This reactivity is harnessed to construct more complex molecular frameworks, particularly for the synthesis of heterocyclic compounds. researchgate.net While sometimes referred to as a methylation agent, its direct function is more accurately described as aminomethylenation or formylation, as it introduces a CH(N(CH₃)₂) or, after hydrolysis, a CHO group. wikipedia.orgbasf.com

A notable application of DMF-DEA as a condensing agent is in multicomponent reactions. For example, a three-component coupling reaction involving a functionalized enamine, N,N-dimethylformamide diethyl acetal, and an internal alkyne has been developed to synthesize tetrasubstituted pyridines. chemsrc.com This demonstrates the reagent's capacity to bring together multiple reactants in a single, efficient step.

The reagent is widely employed for the enamination of active methyl and methylene groups. sigmaaldrich.com These reactions typically proceed in high yield and provide access to versatile intermediates for further synthetic manipulations.

Table 1: Applications of this compound as a Condensing Agent

Substrate Type Product Type Application Example Reference
Ketones, Esters β-Enamino ketones/esters α-Enamination of ketones and esters sigmaaldrich.com
Indole (B1671886) derivatives Propenoates Preparation of methyl and ethyl 3-dimethylamino-2-(indol-3-yl)propenoate sigmaaldrich.com
Indole derivatives Vinylogous urethanes Synthesis of (E/Z)-ethyl 6,7-dichloro-3-[1-cyano-2-(dimethylamino)vinyl]-1-methyl-1H-indole-2-carboxylate sigmaaldrich.com

Catalytic Aspects and Co-catalyst Systems in Reactions Involving the Compound

Reactions involving this compound often proceed thermally without the need for an external catalyst, especially when reacting with sufficiently acidic substrates. enamine.net The reagent itself drives the condensation forward through the elimination of stable byproducts like ethanol.

However, in certain cases, co-catalysts or promoters can be employed to enhance reactivity or facilitate specific transformations. Lewis acids, for instance, can activate the acetal, making it more electrophilic and promoting the reaction with less reactive nucleophiles. A documented example is the use of trimethylsilyl (B98337) chloride (Me₃SiCl) to mediate a three-component coupling reaction between a functionalized enamine, DMF-DEA, and an internal alkyne to furnish tetrasubstituted pyridines. chemsrc.com In this context, Me₃SiCl likely activates the acetal, facilitating the complex cyclization cascade.

While the broader field of condensation reactions frequently utilizes additives—such as using 1-hydroxybenzotriazole (B26582) (HOBt) with carbodiimide (B86325) reagents like EDC tcichemicals.com—the specific literature for DMF-DEA primarily highlights its intrinsic reactivity, with co-catalysts being the exception rather than the rule.

Investigations into Selectivity and Stereochemical Control in Reactions

The selectivity of reactions involving this compound is a critical aspect of its synthetic utility.

Chemoselectivity: DMF-DEA exhibits high chemoselectivity, reacting preferentially with more acidic protons. In molecules with multiple potential reaction sites, such as different active methylene or methyl groups, the formylation typically occurs at the most acidic position. This is governed by the relative stability of the carbanion intermediate formed upon deprotonation. It readily reacts with CH₂-acidic compounds and can also react with NH₂-acidic compounds. enamine.netenamine-genez.com

Stereoselectivity: The formation of the enamine product from an unsymmetrical ketone or active methylene compound can lead to the generation of stereoisomers (E/Z isomers). The stereochemical outcome of the condensation is often dependent on the substrate structure and the reaction conditions. Research has shown that reactions with DMF-DEA can produce mixtures of E/Z isomers. For instance, the preparation of (E/Z)-ethyl 6,7-dichloro-3-[1-cyano-2-(dimethylamino)vinyl]-1-methyl-1H-indole-2-carboxylate indicates that both geometric isomers can be formed. sigmaaldrich.com The control of this stereoselectivity is an area of ongoing investigation, with factors such as solvent, temperature, and substrate steric hindrance playing potential roles. In many synthetic applications, the resulting mixture of isomers is used directly in the subsequent step, or the major isomer is isolated.

Table 2: Examples of Selectivity in DMF-DEA Reactions

Substrate Key Selectivity Aspect Product(s) Reference
Unsymmetrical Ketones Regioselectivity Formylation at the more acidic α-carbon enamine.net
2-Substituted Indole-3-acetonitriles Stereoselectivity Formation of (E/Z)-isomeric vinylogous urethanes sigmaaldrich.com

Applications of 1,1 Diethoxy N,n Dimethylmethanamine in Complex Organic Synthesis

Utility as a Protecting Group for Carbonyl Compounds and Other Functionalities

While its name includes "acetal," the primary application of 1,1-diethoxy-N,N-dimethylmethanamine is not as a traditional protecting group for the carbonyl moiety itself. Instead, it engages in reactions with functionalities adjacent to carbonyl groups or with other reactive groups like amines, effectively modifying them for subsequent synthetic steps.

This compound does not typically function by forming a stable diethyl acetal (B89532) directly at the carbonyl carbon of aldehydes and ketones in the manner of classic acid-catalyzed diol protection. Its principal role in the context of carbonyl compounds is the formylation of active methylene (B1212753) groups (CH-acidic compounds). sciencemadness.orgwenxuecity.com It reacts smoothly with ketones and other compounds possessing an activated methylene group to form vinylogous amides, commonly known as enaminones. wenxuecity.com For example, cyclopentanone (B42830) reacts with the analogous N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield the corresponding enaminone. wenxuecity.com This transformation modifies the reactivity of the α-position of the carbonyl group, which can be considered a form of functional group manipulation rather than a simple "on-off" protection strategy.

A more direct protective application of this compound is in the protection of amine functionalities. It reacts readily with primary and secondary amines to form N,N-dimethylformamidine derivatives. wenxuecity.com This strategy was employed in the synthesis of a nucleoside precursor of remdesivir, where the exocyclic amine of GS-441524 was protected by reacting it with N,N-dimethylformamide dimethyl acetal. nih.gov This formamidine (B1211174) protection is valuable due to its stability and the specific conditions required for its removal.

Furthermore, formamide (B127407) acetals can induce cyclization of trans-vicinal diols to form epoxides, representing another unique synthetic application that transforms, rather than simply masks, a functional group. sciencemadness.orgorgsyn.org

Formation of Heterocyclic Compounds

One of the most significant applications of this compound and its dimethyl analog (DMF-DMA) is as a C1 building block for the construction of heterocyclic rings. sigmaaldrich.comsigmaaldrich.com

The reagent is instrumental in multicomponent reactions for synthesizing highly substituted pyridines. A notable approach involves a three-component cascade reaction of 1,1-enediamines (EDAMs), N,N-dimethylformamide dimethyl acetal (DMF-DMA), and various 1,3-dicarbonyl compounds. nih.govacs.org This method, promoted by a base, provides a concise and efficient route to a diverse range of 2-aminopyridine (B139424) derivatives in good to excellent yields. nih.govacs.org The reaction pathway involves the initial formation of an intermediate from DMF-DMA and the 1,3-dicarbonyl compound, which is then attacked by the enediamine, leading to cyclization and the final aminopyridine product. nih.gov

Table 1: Examples of 2-Aminopyridine Derivatives Synthesized via Three-Component Reaction Data sourced from a study using the analogous N,N-dimethylformamide dimethyl acetal (DMF-DMA). nih.gov

1,1-Enediamine (EDAM)1,3-Dicarbonyl CompoundProductYield
N¹,N¹-Dimethyl-1-(piperidin-1-yl)ethene-1,2-diamineAcetylacetoneEthyl 6-amino-2,4-dimethyl-5-(piperidin-1-yl)nicotinate89%
N¹,N¹-Dimethyl-1-(piperidin-1-yl)ethene-1,2-diamineEthyl acetoacetateEthyl 6-amino-4-hydroxy-2-methyl-5-(piperidin-1-yl)nicotinate91%
N¹,N¹-Dimethyl-1-morpholinoethene-1,2-diamineAcetylacetoneEthyl 6-amino-2,4-dimethyl-5-morpholinonicotinate85%
N¹,N¹-Dimethyl-1-morpholinoethene-1,2-diamineBenzoylacetoneEthyl 6-amino-5-morpholino-2-phenylnicotinate82%
1-(4-Methylpiperazin-1-yl)-N¹,N¹-dimethylethene-1,2-diamineEthyl acetoacetateEthyl 6-amino-4-hydroxy-5-(4-methylpiperazin-1-yl)-2-methylnicotinate88%

The synthesis of isoindolinones typically proceeds through various transition-metal-catalyzed C-H activation and annulation strategies or cyclization of pre-functionalized precursors like 2-formylbenzoates. nih.govresearchgate.net A thorough review of synthetic routes, including those utilizing α-amido sulfones, rhodium-catalyzed reactions, and other methods, does not prominently feature this compound as a key reagent. nih.govmdpi.com While the reagent is a versatile C1 synthon for many heterocycles, its specific application in the direct construction of the isoindolinone core from common starting materials is not a widely documented pathway in the chemical literature.

The utility of this compound and its dimethyl analog extends to a broad spectrum of other heterocyclic systems.

Pyrimidines: In the synthesis of the hypnotic drug Zaleplon, N,N-dimethylformamide dimethyl acetal is used to condense with 3-acetylacetanilide to form an eneamide intermediate. This intermediate subsequently cyclizes with 3-amino-4-cyanopyrazole to construct the final pyrazolo[1,5-a]pyrimidine (B1248293) ring system. wikipedia.org

Pyrazoles: The reagent can be used in the construction of pyrazole (B372694) rings. For instance, reaction with hydrazones can lead to pyrazole-4-carboxaldehydes after Vilsmeier-Haack type formylation and cyclization. hilarispublisher.com

Indoles: A general indole (B1671886) synthesis involves the reaction of an o-nitrotoluene derivative with the reagent to form a nitro-N,N-dimethyl enaminone. Subsequent reduction of the nitro group is accompanied by spontaneous cyclization to form the indole ring. sciencemadness.orgresearchgate.net A patent also describes the reaction of 3-methyl-4-nitropyridine (B157339) with N,N-dimethylformamide dialkyl acetal to create an intermediate that is subsequently reduced and cyclized to form 5-azaindole. google.com

This versatility underscores the reagent's importance as a formylating agent for creating reactive intermediates that can undergo cyclization to produce a wide variety of important heterocyclic scaffolds. scirp.org

Esterification and Transesterification Reactions

The reagent serves as a powerful tool for the synthesis of esters under mild conditions, often proving superior to traditional acid-catalyzed methods.

This compound and its related dialkyl acetals are highly effective reagents for the esterification of carboxylic acids. sigmaaldrich.com This method is particularly valuable for the rapid and quantitative preparation of esters from long-chain fatty acids for analysis by gas chromatography. tandfonline.comtandfonline.com The reaction proceeds smoothly, and various esters, including methyl, ethyl, propyl, and butyl esters, can be synthesized in quantitative yields by selecting the corresponding dialkyl acetal. tandfonline.com

The reaction is convenient, often requiring just the mixing of the carboxylic acid with the reagent, sometimes in a solvent like pyridine (B92270), benzene, or tetrahydrofuran (B95107) to aid solubility. tandfonline.com The mechanism is believed to involve the initial formation of an iminium carboxylate salt, which subsequently breaks down to yield the final ester, N,N-dimethylformamide, and the corresponding alcohol. tcichemicals.com This method avoids the harsh acidic conditions of Fischer esterification. tcichemicals.comsciencemadness.org

Table 1: Esterification of Carboxylic Acids using N,N-Dimethylformamide Dialkyl Acetals

Carboxylic Acid SubstrateReagent (Dialkyl Acetal)ProductYieldReference
Stearic AcidN,N-Dimethylformamide dimethyl acetalMethyl stearateQuantitative tandfonline.com
Long-chain fatty acidsN,N-Dimethylformamide dialkyl acetals (methyl, ethyl, n-propyl, n-butyl, t-butyl)Corresponding alkyl estersQuantitative tandfonline.comtandfonline.com
4-Nitrobenzoic AcidN,N-Dimethylformamide dimethyl acetalMethyl 4-nitrobenzoateNear Quantitative tcichemicals.com
N-Acetyl-L-phenylalanineN,N-Dimethylformamide di-tert-butyl acetaltert-Butyl N-acetyl-L-phenylalaninate94% sigmaaldrich.com

While transesterification is a common method for converting one ester into another, the direct application of this compound for this specific purpose is not its primary use. Instead, the high efficiency and versatility of N,N-dimethylformamide dialkyl acetals in directly synthesizing a wide array of esters (e.g., methyl, ethyl, propyl, butyl) from the parent carboxylic acid often makes a subsequent transesterification step unnecessary. tandfonline.com Research has shown that preparing higher homologous esters via traditional ester exchange can be circumvented by using the appropriate N,N-dimethylformamide dialkyl acetal to achieve the desired product in a single, high-yield step. tandfonline.com

Amination and Amidation Reactions

This compound is extensively used as a formylating agent for nitrogen-based nucleophiles and in the formation of carbon-nitrogen bonds, which is fundamental to the synthesis of many complex molecules and heterocycles. chemimpex.com The reagent reacts with primary and secondary amines to form N,N-dimethylformamidines. chemicalbook.com It is also widely employed to react with active methylene groups to generate enamines, which are versatile synthetic intermediates. chemicalbook.com

These transformations are critical in the construction of nitrogen-containing heterocyclic systems. For example, the reagent is used to build substituted pyridines, pyrimidines, indoles, and pyrroles. sigmaaldrich.comchemimpex.com In one documented pathway, an o-nitrotoluene derivative reacts with the reagent to form an enamine, which, upon reduction of the nitro group, undergoes spontaneous cyclization to yield an indole. sigmaaldrich.comchemicalbook.com

Derivatization in Natural Product Synthesis and Modification

While a direct role in the total synthesis of a specific, complex natural product is not prominently documented, this compound and its dimethyl analogue are instrumental in synthesizing key structural motifs found in a vast number of natural products. Its ability to facilitate the construction of indole, pyridine, and pyrrole (B145914) ring systems makes it an important reagent in this field. sigmaaldrich.comchemimpex.com For instance, the synthesis of substituted pyridines can be achieved via a three-component coupling reaction involving an enamine, an alkyne, and N,N-dimethylformamide diethyl acetal. sigmaaldrich.com Such heterocyclic cores are central to many biologically active natural compounds.

Application in Medicinal Chemistry Building Block Synthesis

The reagent is a key building block in medicinal chemistry, enabling the efficient construction of scaffolds for pharmacologically active molecules. chemicalbook.com

A significant application of N,N-dimethylformamide acetals is in the synthesis of 4-anilinoquinazoline (B1210976) derivatives. This chemical scaffold is the core structure of several first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors, a class of targeted cancer therapeutics that includes gefitinib (B1684475) and erlotinib.

The common synthetic route involves the reaction of a 2-aminobenzonitrile (B23959) derivative with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This step forms a crucial (E)-N'-(2-cyano-aryl)-N,N'-dimethylformimidamide intermediate. Subsequent treatment of this formamidine with a substituted aniline (B41778) in the presence of an acid catalyst, like acetic acid, induces cyclization to furnish the desired 4-anilinoquinazoline core. This strategy allows for modular synthesis, where different anilines can be introduced to optimize biological activity.

Table 2: Synthesis of 4-Anilinoquinazoline Precursors using N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA)

Starting MaterialReagent 1IntermediateReagent 2Final Product CoreReference
2-Amino-5-nitrobenzonitrileDMF-DMA(E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamideSubstituted Anilines6-Nitro-4-anilinoquinazoline
2-Aminobenzonitrile derivativesDMF-DMAN,N-dimethylformamidine intermediatePrimary Arylamines4-Anilinoquinazoline

Retinoic Acid Receptor Alpha Agonists

A review of the available scientific literature did not yield specific examples or detailed research findings on the application of this compound in the synthesis of Retinoic Acid Receptor (RAR) alpha agonists. While related acetal reagents, such as 1,1-di-tert-butoxy-N,N-dimethylmethanamine, have been documented in the synthesis of RARα agonists, the direct application of the diethyl acetal variant is not described in the searched sources. nih.gov

Synthesis of Alpha-Hydroxy-Beta-Amino Acid Units

The use of this compound for the direct synthesis of alpha-hydroxy-beta-amino acid units is not well-documented in the reviewed literature. While formamide acetals are known to react with related structures, such as β-hydroxy carboxylic acids, these reactions typically lead to dehydrative decarboxylation to form alkenes rather than the desired amino acid units. acs.org No specific methodologies were found that employ this reagent for the construction of the α-hydroxy-β-amino acid scaffold.

Scaffold Development for Pharmaceutical Industries

This compound is a valuable reagent in the development of heterocyclic scaffolds that form the core of many pharmaceutical compounds. It functions primarily as a one-carbon (C1) synthon, facilitating the formation of various ring systems. google.com The reagent's reactivity with active methyl and methylene groups, as well as with amines, allows for the construction of intermediate enamines and amidines that can be cyclized to form diverse heterocyclic structures. nih.govnih.gov

Detailed research findings show its application in synthesizing several key scaffolds:

Pyridine and Pyridine-Fused Scaffolds: The compound is utilized in one-pot reactions to achieve the annulation (ring-forming) of a pyridine ring onto an existing molecular framework. nih.gov For instance, it has been instrumental in the synthesis of the tetracyclic quinone core of certain marine alkaloids by condensing with an acidic methyl group, followed by cyclization with ammonium (B1175870) chloride. nih.gov This approach has also been applied to the synthesis of pyrroloquinoline scaffolds. mdpi.com

Pyrimidine (B1678525) and Pyrimidine-Fused Scaffolds: this compound is a key reagent in the synthesis of pyrazolo[3,4-d]pyrimidines. uminho.pt This synthesis involves the reaction of 5-amino-4-cyanopyrazoles with the acetal, followed by the addition of various amines in the presence of an acid. uminho.pt Furthermore, it is used to prepare more complex systems like 9H-pyrimido[5,4-b]- and [4,5-b]indol-4-amine derivatives. nih.gov Pyrimidine and related purine (B94841) structures are considered "privileged structures" in drug discovery due to their frequent appearance in biologically active molecules. nih.gov

Purine and Indole Scaffolds: The reagent is also employed in the synthesis of purine derivatives. A common strategy involves the protection of an amino group on a precursor molecule with this compound before subsequent reactions to build the final scaffold. nih.gov In indole synthesis, it has been used to convert methyl groups on dinitrobenzoate precursors into enamines, which are then reductively cyclized to form the indole ring system. mdpi.com

The versatility of this compound in creating these foundational structures underscores its importance in medicinal chemistry and the pharmaceutical industry.

Table 1: Heterocyclic Scaffolds Synthesized Using this compound

Scaffold Type Precursor(s) Role of this compound Reference(s)
Pyridine Compounds with active methyl groups C1 synthon for one-pot ring annulation nih.gov
Pyrroloquinoline Ethyl 4-methyl-3,5-dinitrobenzoate Enamine formation prior to reductive cyclization mdpi.com
Pyrazolo[3,4-d]pyrimidine 5-Amino-4-cyanopyrazoles Reaction with amino group to form intermediate for cyclization with amines uminho.pt
9H-Pyrimido[4,5-b]indol-4-amine 5-Nitro-3-amino-1H-indole-2-carbonitrile Condensation with amino group to facilitate pyrimidine ring formation nih.gov
Purine Adenine derivatives Protection of exocyclic amino group nih.gov
Indole 2-Nitrotoluene derivatives Enamine formation for subsequent cyclization mdpi.comresearchgate.net

Analytical and Spectroscopic Research Methodologies Utilizing 1,1 Diethoxy N,n Dimethylmethanamine

Derivatization Agent in Chromatographic Analysis (e.g., GC-MS)

Quantification of Biomolecules and Pharmaceutical Analytes

The application of 1,1-Diethoxy-N,N-dimethylmethanamine as a derivatizing agent has been notably successful in the quantitative analysis of various biomolecules, particularly amino acids. A key study demonstrated its efficacy in converting six amino acids containing either an N-methyl or a cyclic secondary amine into volatile derivatives suitable for GC-MS analysis. nih.govcapes.gov.br In this reaction, the amine functionalities are formylated through an amide acetal (B89532) intermediate, while the carboxylic acid groups are directly esterified. nih.gov The resulting N-formyl esters are stable and exhibit excellent chromatographic and mass spectrometric properties, making them ideal for the development of quantitative assays. nih.gov

While specific quantitative data for a broad range of pharmaceutical analytes using this compound is not extensively documented in publicly available literature, the principles of its derivatization reaction suggest its potential applicability. For instance, pharmaceutical compounds containing primary or secondary amine moieties could be similarly formylated to enhance their GC-MS analysis. The development of validated GC-MS methods for pharmaceutical quality control often involves derivatization to ensure sensitivity, specificity, and robustness of the analytical procedure. impactfactor.orgrasayanjournal.co.in

Table 1: Analytes Derivatized with this compound for GC-MS Analysis

Analyte ClassSpecific ExamplesType of DerivativeReference
Amino AcidsN-methyl amino acids, Cyclic secondary amine amino acidsN-formyl esters nih.govcapes.gov.br

Methodological Developments in Derivatization for Enhanced Detection

The use of this compound in derivatization goes beyond simply rendering analytes volatile. Methodological developments have focused on leveraging its reactivity to enhance the sensitivity and selectivity of analytical methods. By introducing a dimethylaminomethylene group, the mass of the analyte is increased, which can shift the mass-to-charge ratio of fragment ions to a more unique and less interfered region of the mass spectrum. This can lead to lower limits of detection (LOD) and limits of quantification (LOQ).

For complex biological samples, where numerous compounds are present, selective derivatization with reagents like this compound can help in targeting specific classes of compounds. For example, its reactivity towards primary and secondary amines allows for the selective analysis of these compounds in a complex matrix. Furthermore, the formation of stable derivatives is critical for reproducible and accurate quantification, and N-formyl esters derived from this compound have been shown to be stable for solvent extraction and subsequent analysis. nih.gov The optimization of derivatization conditions, such as reaction time and temperature, is a key aspect of method development to ensure complete reaction and maximize the analytical signal. sigmaaldrich.com

Spectroscopic Investigations of Reaction Intermediates and Products

Spectroscopic techniques are indispensable for characterizing the products of derivatization reactions and for understanding the underlying reaction mechanisms. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for this purpose.

The derivatization of amino acids with this compound results in the formation of N-formyl methyl esters. The structures of these derivatives can be unequivocally confirmed using ¹H and ¹³C NMR spectroscopy. nih.govchemicalbook.comchemicalbook.com The ¹H NMR spectrum would show characteristic signals for the formyl proton and the methyl ester protons, while the ¹³C NMR would exhibit corresponding signals for the formyl and ester carbonyl carbons. The specific chemical shifts provide definitive evidence of the successful derivatization.

Mass spectrometry, particularly when coupled with gas chromatography, is not only used for quantification but also for structural elucidation of the derivatives. The electron ionization (EI) mass spectrum of an N-formyl methyl ester of an amino acid will display a characteristic fragmentation pattern. This pattern includes the molecular ion peak (M⁺) and specific fragment ions resulting from the loss of the ester group or parts of the amino acid side chain. nist.govmiamioh.edu For example, the mass spectrum of N,N-dimethylformamide diethyl acetal itself shows a distinct pattern that can be used for its identification. nist.gov The study of these fragmentation patterns is crucial for building mass spectral libraries for the confident identification of derivatized analytes in unknown samples. While detailed studies on the reaction intermediates of this compound with analytes are not widely published, it is understood that the reaction proceeds through an amide acetal intermediate. nih.gov Spectroscopic techniques could potentially be employed under controlled conditions to detect and characterize such transient species, providing deeper insight into the reaction mechanism.

Advanced Research Directions and Future Perspectives in 1,1 Diethoxy N,n Dimethylmethanamine Chemistry

Exploration of Novel Reaction Pathways and Reactivity Patterns

1,1-Diethoxy-N,N-dimethylmethanamine is renowned for its ability to react with active methylene (B1212753) compounds to form enamines, which are crucial intermediates for a wide array of chemical transformations. The reagent's utility stems from its thermal decomposition, which generates an ethoxide anion and an electrophilic formamidinium ion in situ. The ethoxide acts as a base to deprotonate acidic C-H or N-H bonds, and the resulting nucleophile attacks the formamidinium ion.

Future research is focused on expanding the scope of this fundamental reactivity. While traditionally applied to simple ketones, esters, and amides, new frontiers involve more complex and less acidic substrates. The exploration of cascade or domino reactions initiated by the initial formylation is a particularly promising avenue. In these sequences, the initially formed enamine or enaminone intermediate undergoes subsequent intramolecular cyclizations or rearrangements, allowing for the rapid construction of complex heterocyclic scaffolds from simple acyclic precursors.

Key research areas include:

Multi-component Reactions: Designing one-pot procedures where this compound, an active methylene compound, and a third component react to form complex products, such as highly substituted pyridines or pyrimidines.

Reactions with Less Acidic Protons: Investigating the limits of the reagent's basicity to activate C-H bonds that are not adjacent to strongly electron-withdrawing groups, potentially expanding its use to a broader range of hydrocarbons and functionalized molecules.

Diastereoselective Transformations: Utilizing chiral substrates to control the stereochemistry of subsequent reactions of the enamine intermediates, enabling the synthesis of enantiomerically enriched target molecules.

Table 1: Representative Transformations Using Amide Acetals

Substrate TypeReagent SystemIntermediateProduct Type
Active Methylene KetonesThis compound, Heatβ-EnaminoneHeterocycles (e.g., Pyridines, Pyrazoles)
Lactams/LactonesThis compound, Heatα-Enamino Lactam/Lactoneα-Methylated or α-Keto Derivatives
Nitro-activated AromaticsThis compound, HeatEnamineIndole (B1671886) Derivatives
Amides/ThioamidesThis compound, HeatKetenaminalAmidines, Thioamidines

Development of Greener Synthetic Applications and Sustainable Methodologies

Modern chemical synthesis places a strong emphasis on sustainability, focusing on minimizing waste, avoiding hazardous solvents, and maximizing atom economy. While not originally designed with these principles in mind, the application of this compound can be viewed through a green chemistry lens, and future research aims to enhance these aspects.

A significant advantage of this reagent is its high efficiency and the nature of its byproducts. The main byproducts, ethanol (B145695) and dimethylamine (B145610), are volatile and can be easily removed from the reaction mixture. This simplifies purification, often avoiding the need for chromatography and reducing solvent waste. Furthermore, many reactions can be performed using the reagent itself as the solvent, eliminating the need for additional, potentially hazardous, organic solvents.

Future developments in this area will likely focus on:

Solvent-Free and Catalyst-Free Conditions: Optimizing reactions to proceed under neat conditions (solvent-free) by simply heating the reactants. Since the reagent generates its own base, it avoids the need for an external catalyst or promoter, which simplifies the process and prevents contamination of the product with metal residues.

Improving Atom Economy: Designing reaction pathways where the dimethylamino group, often lost as a byproduct, is incorporated into the final product.

Energy Efficiency: Exploring microwave-assisted syntheses to dramatically reduce reaction times and energy consumption compared to conventional heating.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in traditional batch flasks, offers numerous advantages, including superior heat and mass transfer, enhanced safety for highly exothermic reactions, and the potential for straightforward automation. This compound is an ideal candidate for integration into such systems.

As a liquid reagent, it can be easily pumped and mixed in a controlled manner within microreactors or tube reactors. The often-high temperatures required for its reactions can be achieved rapidly and maintained precisely in a flow system, leading to better control over reaction outcomes and potentially reducing byproduct formation.

Future perspectives in this domain include:

Development of Continuous-Flow Protocols: Adapting established batch reactions using this compound to continuous-flow setups for the large-scale synthesis of key intermediates.

Automated Reaction Optimization: Coupling flow reactors with online analytical tools (like MS or NMR) and machine learning algorithms to rapidly screen reaction conditions (e.g., temperature, residence time, reagent ratios) and identify optimal parameters for yield and purity. sigmaaldrich.comchemspider.com This would accelerate the development of new synthetic methods.

Telescoped Synthesis: Designing multi-step sequences where the output stream from a reactor using this compound is directly fed into a subsequent reactor for the next transformation, minimizing manual handling and purification steps. nih.gov

Expanding Applications in Material Science and Polymer Chemistry

While primarily known in small molecule synthesis, a significant future direction for amide acetals lies in polymer and materials science. A key breakthrough has been the use of the related Bredereck's reagent (the tert-butoxy (B1229062) analog) as an organic catalyst for the ring-opening polymerization (ROP) of lactide to produce polylactic acid (PLA), a biodegradable and biocompatible polymer. alfa-chemistry.com

The mechanism is believed to involve the in situ generated alkoxide, which acts as the initiator for the polymerization. This represents a shift away from traditional metal-based catalysts (like tin octoate), which can leave toxic metal residues in the final polymer, a critical concern for biomedical applications. nih.govrsc.org

Advanced research in this area is focused on:

Catalyst Design and Optimization: Modifying the structure of the amide acetal (B89532) to fine-tune its catalytic activity and control the properties (e.g., molecular weight, polydispersity) of the resulting polymer.

Stereoselective Polymerization: Developing chiral versions of amide acetal catalysts to control the stereochemistry of the polymer, leading to materials with different physical properties (e.g., crystallinity, melting point).

Synthesis of Novel Copolymers: Using these organic catalysts to create block copolymers by sequentially adding different cyclic ester monomers, opening the door to new materials with tailored degradation rates and mechanical properties.

Functional Material Precursors: Employing this compound to synthesize highly functionalized monomers that can be subsequently polymerized to create advanced materials with specific optical or electronic properties.

Table 2: Comparison of Catalysts in Lactide Ring-Opening Polymerization

Catalyst TypeTypical ExampleAdvantagesDisadvantages
Metal-BasedTin(II) OctoateHigh activity, high molecular weight PLAPotential metal toxicity, side reactions
Organic (Amide Acetal) Bredereck's Reagent Metal-free, simple molecule, byproduct is volatileMay require higher temperatures
EnzymaticLipase (B570770)High selectivity, mild conditionsHigh cost, lower stability

Biological and Pharmaceutical Research Avenues Beyond Building Blocks

Historically, this compound has been exclusively viewed as a synthetic tool—a building block used to construct more complex, biologically active molecules. Its value lies in its ability to facilitate the synthesis of diverse heterocyclic systems that form the core of many pharmaceuticals.

However, a forward-looking perspective suggests potential roles beyond this. The direct products of its reactions, particularly β-enaminones, possess a unique combination of functional groups: a nucleophilic enamine and an electrophilic carbonyl group. This dual reactivity makes them interesting candidates for further investigation in their own right.

Future research could explore:

Direct Biological Screening: Creating libraries of diverse enaminone compounds derived from this compound and various ketone precursors, and screening these libraries for biological activity. The enaminone motif itself could emerge as a novel pharmacophore.

Pro-drug Development: Designing molecules where the enaminone functionality acts as a pro-drug, which becomes activated under specific physiological conditions (e.g., pH changes) to release a therapeutic agent.

Covalent Inhibitors: Exploiting the reactivity of the enaminone system to act as a "warhead" for covalent inhibitors that can form irreversible bonds with specific targets, such as enzyme active sites.

While currently its role remains that of a reagent, the efficiency and versatility with which this compound generates functionalized molecules suggest that its products warrant deeper investigation as potential leads in drug discovery.

Q & A

Basic: How is 1,1-diethoxy-N,N-dimethylmethanamine characterized using spectroscopic methods?

Answer:
Characterization involves a combination of IR spectroscopy , 1H NMR , and mass spectrometry . Key spectral features include:

  • IR : Stretching vibrations at 1770 cm⁻¹ (C=N) and 1201–1364 cm⁻¹ (C-N bonds), with bending modes for CH₂ groups at ~1477 cm⁻¹ .
  • 1H NMR : Distinct signals for dimethylamino groups at δ 2.27–2.28 ppm (singlet, 6H) and ethoxy protons as multiplets at δ 1.05–1.35 ppm (ethoxy CH₃) and δ 3.45–3.65 ppm (ethoxy CH₂) .
  • Mass spectrometry : Molecular ion peak at m/z 147.2154 (C₇H₁₇NO₂) with fragmentation patterns confirming ethoxy and dimethylamino groups .

Basic: What synthetic routes are commonly used for preparing this compound?

Answer:
Two primary methodologies are employed:

Mannich-type reactions : Reacting formaldehyde diethyl acetal with dimethylamine under acidic catalysis, followed by purification via distillation .

Stepwise alkylation : Using 1,1-diethoxytrimethylamine as a precursor, with optimized dropwise addition (e.g., 0.01 mol in 25 mL ethanol ) and reaction monitoring via TLC .
Key conditions : Reactions are typically conducted at 25–80°C with inert atmospheres to prevent oxidation. Yields range from 66–91% after recrystallization or column chromatography .

Advanced: What mechanistic role does this compound play as a derivatization agent in gas chromatography (GC)?

Answer:
The compound acts as a green alkylation/esterification agent due to its high reactivity with polar functional groups (e.g., -OH, -NH₂). Methodology includes:

  • Reaction with carboxylic acids : Forms volatile ethyl esters, enhancing GC detectability.
  • Optimization : Ranked among the top 10 GC derivatization agents in greenness assessments due to low toxicity and high efficiency .
  • Protocol : Use 1–2 equivalents in anhydrous ethanol at 60°C for 2 hours , followed by solvent evaporation .

Advanced: What are the environmental fate and ecotoxicological implications of this compound?

Answer:
Environmental studies indicate:

  • Mobility : High soil mobility (estimated Koc = 7.32–8.876 L/kg ) due to low adsorption to organic matter .
  • Aquatic toxicity : Low acute toxicity to aquatic organisms (e.g., LC50 > 100 mg/L for fish), but chronic effects require further study (Table 3, ).
  • Degradation : Predominant cationic form (pKa ~9.8) in water, with potential for microbial degradation under aerobic conditions .

Advanced: How can stereoisomeric derivatives of this compound be resolved during synthesis?

Answer:
Chiral separation techniques are critical:

Diastereomeric salt formation : Use chiral acids (e.g., tartaric acid) to precipitate specific isomers.

Chromatography : Employ chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol mobile phases.

Crystallization : Slow evaporation from petroleum ether/acetone (2:1) yields enantiopure crystals, as demonstrated for related spirocyclic derivatives .

Advanced: What computational approaches elucidate its electronic properties for sensor design?

Answer:
Density Functional Theory (DFT) studies reveal:

  • HOMO-LUMO gaps : Calculated ΔE values range from 4.5–5.2 eV using basis sets like 6-31G(d), critical for predicting fluorescence behavior (Table 1, ).
  • Charge distribution : The dimethylamino group acts as an electron donor, enhancing sensor-analyte interactions in anthracene-based fluorophores .

Advanced: What strategies detect and quantify impurities in synthesized batches?

Answer:
HPLC-MS and GC-FID are preferred:

  • HPLC conditions : C18 column, acetonitrile/water (70:30), UV detection at 254 nm .
  • Impurity profiling : Trace levels of dimethylformamide dimethyl acetal (CAS 4637-24-5) are monitored as a common byproduct .
  • Validation : Limit of detection (LOD) < 0.1% using external calibration curves .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.